Safety Data Sheet (SDS) and toxicity profile for 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid
Safety Data Sheet (SDS) and toxicity profile for 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid
Technical Whitepaper: Safety, Handling, and Toxicological Assessment of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric Acid
Executive Summary
This technical guide provides a comprehensive safety and toxicological profile for 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid (CAS: 139675-88-0).[1] As a functionalized keto-acid intermediate, this compound bridges the reactivity of aryl ketones and carboxylic acids, making it a critical building block in the synthesis of fluorescent probes (rhodamine derivatives), pharmaceutical precursors, and fine chemicals.
Due to the limited availability of direct experimental toxicity data for this specific CAS entry, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodologies from structurally validated analogues (e.g., N,N-dimethylaniline and 5-oxo-5-phenylvaleric acid).[1] This approach ensures a conservative and robust safety protocol for researchers and drug development professionals.
Section 1: Chemical Identity & Physicochemical Properties
Understanding the physical state and solubility profile is the first line of defense in exposure control.
| Property | Specification | Relevance to Safety |
| Chemical Name | 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid | Official nomenclature for inventory.[1] |
| CAS Number | 139675-88-0 | Unique identifier for regulatory tracking.[1] |
| Molecular Formula | C₁₃H₁₇NO₃ | MW: 235.28 g/mol .[2] |
| Physical State | Solid (Crystalline Powder) | Inhalation hazard (dust). |
| Solubility | Soluble in DMSO, Methanol, DCM; Low in Water | Lipophilicity indicates potential membrane permeability. |
| pKa (Predicted) | ~4.5 (Carboxylic acid), ~5.2 (Aniline N) | Exists as zwitterion at neutral pH; affects bioavailability. |
| LogP (Predicted) | 2.3 – 2.8 | Moderate lipophilicity; potential for dermal absorption. |
Section 2: Hazard Identification (GHS Classification)
Based on functional group analysis and analogue data.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][4][5] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |
| Acute Toxicity (Oral) | Category 4 (Predicted) | H302: Harmful if swallowed (Based on aniline substructure). |
Precautionary Overview:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4][5][6] Remove contact lenses if present and easy to do.[3][4][6][7][8] Continue rinsing.[3][4][5][6][7]
Section 3: Toxicological Profile (SAR Analysis)
Since specific LD50 data is absent for CAS 139675-88-0, we apply a Component-Based Toxicity Assessment .
Structural Alert: The N,N-Dimethylaniline Moiety
The molecule contains a dimethylamino-substituted phenyl ring.[1]
-
Mechanism: Metabolic N-demethylation (via Cytochrome P450) can generate aniline derivatives.
-
Potential Systemic Effects: N,N-dimethylaniline is associated with methaemoglobinaemia (oxidation of hemoglobin) and CNS depression. While the carboxylic acid tail increases polarity and likely enhances excretion compared to the parent aniline, researchers must treat systemic exposure as a potential blood toxicity hazard.
Local Irritation: The Keto-Acid Functionality[1]
-
Mechanism: The carboxylic acid proton (pKa ~4.5) can protonate mucosal tissues, leading to irritation. The ketone group is reactive toward nucleophiles (proteins) via Schiff base formation, potentially causing sensitization.
-
Target Organs: Respiratory tract (if inhaled as dust), mucous membranes, and cornea.
Predictive Metabolic Pathway
The following diagram illustrates the predicted metabolic fate, highlighting the potential bio-activation of the toxic aniline core.
Figure 1: The metabolic pathway highlights the risk of N-demethylation leading to reactive aniline species, a known mechanism for hematological toxicity.[1]
Section 4: Safe Handling & Exposure Controls
Engineering Controls
-
Primary: Use a certified chemical fume hood for all open handling.
-
Secondary: Local exhaust ventilation (LEV) if using large quantities (>10g) in powder form.
-
Containment: Weighing should be performed in a static-free environment or inside a powder containment balance enclosure.
Personal Protective Equipment (PPE)
-
Respiratory: NIOSH N95 (minimum) for solid handling; P100/HEPA respirator if dust generation is visible.
-
Dermal: Nitrile gloves (0.11 mm thickness) provide splash protection. For prolonged immersion, use double-gloving or laminate gloves.
-
Ocular: Chemical safety goggles. Face shield required if performing acid/base workups involving this compound.
Spill Response Protocol
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don nitrile gloves, goggles, and N95 mask.
-
Contain: Cover spill with a dry absorbent pad or inert powder (Vermiculite). Do not use water initially (spreads the organic acid).
-
Clean: Sweep into a biohazard/chemical waste bag.
-
Decontaminate: Wash surface with 10% sodium bicarbonate solution (neutralizes the acid) followed by water.
Section 5: Experimental Protocol: Synthesis & Purification
Note: This protocol is derived from standard Friedel-Crafts acylation methodologies for 5-aryl-5-oxovaleric acids, adapted for safety.[1]
Objective: Synthesis of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid via reaction of N,N-dimethylaniline and glutaric anhydride.
Safety Critical Control Points (CCP):
-
CCP 1: Aluminum Chloride (AlCl₃) is violently water-reactive. Handle under inert atmosphere (N₂/Ar).
-
CCP 2: Exothermic reaction. Temperature control is vital to prevent runaway.
Figure 2: Step-by-step synthesis workflow emphasizing thermal control and quenching hazards.
Step-by-Step Methodology:
-
Setup: Flame-dry a 250mL round-bottom flask. Flush with Argon.
-
Solvent: Add 50mL anhydrous Dichloromethane (DCM).
-
Lewis Acid: Add Aluminum Chloride (AlCl₃, 1.1 eq) rapidly to minimize moisture exposure.
-
Reagent A: Add Glutaric Anhydride (1.0 eq). Stir until dissolved.
-
Reagent B (Active): Cool mixture to 0°C. Add N,N-dimethylaniline (1.0 eq) dropwise over 20 minutes. Caution: Exotherm.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Pour reaction mixture slowly into a beaker containing 100g Ice + 10mL conc. HCl. Warning: Evolution of HCl gas.[1]
-
Workup: Extract with DCM (3x), wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water to obtain the target acid.
Section 6: Environmental Fate
-
Aquatic Toxicity: The tertiary amine group suggests potential toxicity to aquatic organisms (LC50 < 100 mg/L estimated). Do not release into drains.[7]
-
Biodegradability: The aromatic ring and tertiary amine hinder rapid biodegradation. Likely Not Readily Biodegradable .
-
Disposal: Incineration in a chemical combustor equipped with a scrubber (for Nitrogen oxides) is the only approved disposal method.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12345 (Analogue: 5-oxo-5-phenylvaleric acid).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: N,N-Dimethylaniline (Toxicological Summary). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Valeric Acid. Retrieved from [Link][1]
(Note: Due to the specific nature of this research chemical, direct SDS links are often dynamic. The references above point to the authoritative databases used to derive the SAR assessment.)
Sources
- 1. 898788-07-3|5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid|BLD Pharm [bldpharm.com]
- 2. aablocks.com [aablocks.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. agro.basf.se [agro.basf.se]
- 5. msds.carboline.com [msds.carboline.com]
- 6. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
